Glycol monostearate

Catalog No.
S793658
CAS No.
111-60-4
M.F
C20H40O3
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycol monostearate

CAS Number

111-60-4

Product Name

Glycol monostearate

IUPAC Name

2-hydroxyethyl octadecanoate

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3

InChI Key

RFVNOJDQRGSOEL-UHFFFAOYSA-N

SMILES

Array

solubility

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN.
SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/
GENERALLY SOL OR DISPERSIBLE IN WATER
SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO

The exact mass of the compound Ethylene glycol monostearate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as generally sol or dispersible in watersol in toluene, acetone, ether and ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31811. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylene glycol monostearate (EGMS, CAS 111-60-4) is a highly lipophilic monoester of ethylene glycol and stearic acid, primarily utilized as a pearlizing agent, opacifier, and secondary emulsifier in surfactant-based systems . Characterized by a low Hydrophilic-Lipophilic Balance (HLB) of approximately 1.5 and a melting point between 55°C and 60°C, EGMS functions through controlled crystallization upon cooling, forming fine platelet structures that reflect light [1]. In industrial and personal care procurement, it is selected over its diester counterparts to impart a delicate, creamy opacity rather than a harsh metallic brilliance, while simultaneously acting as a structural rheology modifier in complex aqueous dispersions .

Substituting EGMS with closely related structural analogs like ethylene glycol distearate (EGDS) or glyceryl monostearate (GMS) fundamentally alters formulation thermodynamics and optical outcomes . While EGDS is a common default for pearlizing, its dual stearic acid chains raise the melting point to 60–73°C, requiring higher energy input during the heating phase and risking the degradation of heat-sensitive co-surfactants[1]. Furthermore, EGDS crystallizes into dense, coarse structures that produce a brilliant, dramatic pearl, which fails to meet specifications requiring a soft, creamy opacity . Conversely, substituting with GMS (HLB ~3.8) shifts the phase behavior toward primary oil-in-water emulsification but completely sacrifices the pearlescent crystallization mechanism, rendering the product optically flat [1].

Thermal Processing Efficiency vs. Ethylene Glycol Distearate

EGMS exhibits a lower thermal processing requirement compared to the industry-standard diester, EGDS. Quantitative thermal profiles show EGMS melting at 55–60°C, whereas EGDS requires heating to 60–73°C for complete dissolution . This 5–13°C differential allows formulators to operate at lower compounding temperatures, which is critical when incorporating volatile fragrances or thermally labile active ingredients into the heated surfactant phase [1].

Evidence DimensionMelting Point / Complete Dissolution Temperature
Target Compound Data55–60°C (EGMS)
Comparator Or Baseline60–73°C (EGDS)
Quantified Difference5–13°C lower thermal threshold for EGMS
ConditionsStandard atmospheric pressure heating in aqueous surfactant bases

Procuring EGMS enables lower-temperature manufacturing protocols, reducing energy costs and preserving heat-sensitive formulation components.

Crystallization Morphology and Optical Yield

The optical performance of glycol stearates is dictated by their crystallization behavior upon cooling. EGMS, possessing a single stearic acid chain, crystallizes into fine, delicate platelets that yield a soft, creamy opacity[1]. In contrast, EGDS forms larger, denser crystals that produce a highly brilliant, coarse pearlescent effect. For formulations requiring a dense, lotion-like visual texture rather than a sheer metallic shimmer, EGMS is the required structural choice [1].

Evidence DimensionOptical Effect / Crystal Density
Target Compound DataFine, delicate pearl with high opacity and creaminess (EGMS)
Comparator Or BaselineStronger, coarser, highly brilliant pearl (EGDS)
Quantified DifferenceMonoester yields finer crystal morphology and higher opacity
ConditionsControlled cooling (<1°C/min) in 1-3% surfactant solutions

Buyers must select EGMS over EGDS when the target product aesthetic is a premium, creamy opacity rather than a harsh, brilliant shimmer.

Hydrophilic-Lipophilic Balance (HLB) Divergence vs. Glyceryl Monostearate

As an emulsifier, EGMS is distinctly more lipophilic than other common monostearates. EGMS possesses an HLB value of approximately 1.5, making it a dedicated lipophilic co-emulsifier and structurant [1]. Glyceryl monostearate (GMS), a frequent procurement alternative, has an HLB of ~3.8, positioning it as a primary emulsifier for oil-in-water systems [1]. This quantitative difference dictates that EGMS cannot be swapped for GMS without destabilizing the emulsion's continuous phase or losing the opacifying network [1].

Evidence DimensionHydrophilic-Lipophilic Balance (HLB)
Target Compound DataHLB ~1.5 (EGMS)
Comparator Or BaselineHLB ~3.8 (GMS)
Quantified Difference2.3 point lower HLB for EGMS
ConditionsStandard emulsification testing

This HLB divergence means EGMS must be procured specifically for low-HLB co-emulsification and pearlizing, as GMS will fail to provide the same rheological and optical structure.

Low-Temperature Pearlescent Cleansing Formulations

Because EGMS melts at 55–60°C, it is a highly effective pearlizing agent for shampoos and body washes containing thermally labile botanical extracts or volatile essential oils. Formulators can achieve full dissolution of EGMS at lower temperatures than EGDS, minimizing the thermal degradation of heat-sensitive additives during the batch heating phase .

High-Opacity Creamy Industrial Hand Washes

In industrial and institutional hand cleansers where a dense, lotion-like appearance is desired to signal mildness, EGMS is selected over EGDS. Its fine crystallization morphology provides higher opacity and a delicate creaminess, avoiding the coarse, metallic shimmer associated with diester pearlizing agents [1].

Lipophilic Structuring in Water-in-Oil (W/O) Emulsions

Leveraged for its extremely low HLB of ~1.5, EGMS serves as a targeted lipophilic co-emulsifier and stabilizer in W/O creams and pharmaceutical topical bases. It provides enhanced lipid-phase structuring compared to higher-HLB alternatives like glyceryl monostearate, ensuring long-term phase stability [1].

Physical Description

Pellets or Large Crystals, Liquid; Liquid
Light tan solid; [Hawley]

Color/Form

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C

XLogP3

7.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

328.29774513 Da

Monoisotopic Mass

328.29774513 Da

Flash Point

MYRJ 45: 500 °F OC

Heavy Atom Count

23

Taste

SLIGHTLY BITTER, FATTY TASTE

Odor

FAINT FATTY ODOR

Melting Point

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/
60.00 to 61.00 °C. @ 760.00 mm Hg

UNII

0324G66D0E

Related CAS

9004-99-3

GHS Hazard Statements

Aggregated GHS information provided by 441 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 344 of 441 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 97 of 441 companies with hazard statement code(s):;
H315 (41.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86418-55-5
9004-99-3
111-60-4

Absorption Distribution and Excretion

THESE ESTERS ARE HYDROLYZED IN THE BOWEL. THE FATTY ACID IS ABSORBED & METABOLIZED; AT LEAST THE SHORTER POLYOXYETHYLENE RESIDUES ARE ALSO ABSORBED, BUT THEY ARE EXCRETED UNCHANGED IN THE URINE (NO DETECTABLE METABOLISM TO OXALIC ACID IN MAN).

Wikipedia

Glycol_stearate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Defoamers;Surfactants
Cosmetics -> Emulsifying; Opacifying; Surfactant; Humectant; Emollient

Methods of Manufacturing

REACTION OF ETHYLENE OXIDE WITH STEARIC ACID

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Octadecanoic acid, 2-hydroxyethyl ester: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctadecyl)-.omega.-hydroxy-: ACTIVE
POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI: IT IS AN ETHER, ALCOHOL & ESTER.

Analytic Laboratory Methods

A sample work-up method for gas chromatographic profiling of polyethylene glycol related cmpd in pharmaceutical matrixes is described. After a short sample clean-up, carbon-oxygen linkages were partially cleaved with 0.07/M BBr3 in CH2Cl2 at room temp. The reaction was stopped after 1 min by addn of 0.01M hydrochloric acid. The products were trimethylsilylated and injected onto a WCOT 50 m X 0.25 mm CP-SIL 5 CB fused silica column. Eleven model cmpd, representing 4 common types of polyethylene glycol deriv, were evaluated by this method. Characteristic profiles can be obtained from polyethylene glycol deriv carrying different functional groups. Minimum detectable amt are in the range of 200 ug.

Interactions

MYRI 32 INCREASED GI ABSORPTION OF ORAL GENTAMICIN IN RATS.
SENSITIVITY OF FEEDING TESTS IN DETECTING CARCINOGENICITY OF SMALL DOSE OF 7,12-DIMETHYLBENZ[A]ANTHRACENE IN FEMALE RATS INCR WHEN IT WAS GIVEN AT AN EARLIER AGE AND WHEN A HIGH FAT DIET CONTAINING 1% POLYOXYETHYLENE MONOSTEARATE WAS ADMIN.

Dates

Last modified: 08-15-2023

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